molecular formula C18H21FN2O2 B560126 Ido-IN-6

Ido-IN-6

Cat. No.: B560126
M. Wt: 316.4 g/mol
InChI Key: YGACXVRLDHEXKY-VDPJLGHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

NLG-1486 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of indoleamine 2,3-dioxygenase and its effects on tryptophan metabolism.

    Biology: Investigated for its role in modulating immune responses by inhibiting indoleamine 2,3-dioxygenase activity.

    Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to modulate the immune system and inhibit tumor growth.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting indoleamine 2,3-dioxygenase.

Mechanism of Action

Ido-IN-6 acts by inhibiting the IDO enzyme, thereby affecting the tryptophan-kynurenine pathway. This pathway is involved in immunosuppression, and its inhibition can lead to changes in the immune response. The depletion of tryptophan and the accumulation of kynurenine can inhibit immune cell effector functions and/or facilitate T cell death .

Future Directions

The role of IDO inhibitors like Ido-IN-6 in cancer treatment is a topic of ongoing research. Despite some setbacks in clinical trials, there is still interest in the potential of IDO inhibitors, and new therapeutic strategies targeting the tryptophan-kynurenine pathway are being explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NLG-1486 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route is outlined in patent WO2012142237A1. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of NLG-1486 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization, chromatography, and recrystallization .

Chemical Reactions Analysis

Types of Reactions

NLG-1486 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of NLG-1486

NLG-1486 stands out due to its high potency and selectivity as an indoleamine 2,3-dioxygenase inhibitor. Its unique chemical structure allows for effective inhibition of the enzyme at low concentrations, making it a valuable tool in scientific research and a promising candidate for therapeutic applications .

Properties

IUPAC Name

4-[(1S)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGACXVRLDHEXKY-VDPJLGHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1[C@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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